molecular formula C19H19N3O4S2 B2434552 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide CAS No. 476667-57-9

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Cat. No.: B2434552
CAS No.: 476667-57-9
M. Wt: 417.5
InChI Key: VCVJOKOIBXSMMG-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

One of the significant applications of thiazolidinone derivatives is in the field of antitumor research. A study developed a preparative procedure for the synthesis of thiazolidinone derivatives, which demonstrated moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to these compounds, highlighting their potential as antitumor agents (Horishny & Matiychuk, 2020).

Photodynamic Therapy Applications

Another research avenue explores the use of thiazolidinone derivatives in photodynamic therapy (PDT), a treatment method for cancer. A study synthesized new zinc phthalocyanine derivatives substituted with thiazolidinone groups, showing significant photophysical and photochemical properties ideal for PDT. These derivatives displayed high singlet oxygen quantum yields, essential for effective Type II photodynamic therapy mechanisms, suggesting their utility in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial and antifungal properties. A study synthesized a series of thiazolidinone derivatives incorporating a thiazole ring, which were tested against various bacterial and fungal strains. These compounds showed significant inhibitory action, offering a new therapeutic approach for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antioxidant, Analgesic, and Anti-Inflammatory Potential

Further research has expanded into evaluating the antioxidant, analgesic, and anti-inflammatory potential of thiazolidinone and related derivatives. A study focused on the computational and pharmacological evaluation of these derivatives, demonstrating their efficacy in tumor inhibition and toxicity assessment. Specifically, certain compounds exhibited binding and inhibitory effects across various assays, underscoring their pharmacological potential (Faheem, 2018).

Properties

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-12-9-16(21-26-12)20-17(23)7-4-8-22-18(24)15(28-19(22)27)11-13-5-3-6-14(10-13)25-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,21,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJOKOIBXSMMG-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.